N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O2S2 and its molecular weight is 468.97. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Activities
Several studies have synthesized compounds with structural similarities, focusing on their antibacterial and anticancer activities. For example, compounds with variations in the thiazole and pyrimidine moieties have been evaluated for their effectiveness against various bacterial strains and cancer cell lines. The synthesis of these compounds involves complex chemical reactions, aiming to explore their potential therapeutic applications (Desai et al., 2008), (Evren et al., 2019).
Antitumor Activity
Research into the antitumor activity of thiazole derivatives indicates a promising area of study. For instance, certain compounds have demonstrated significant selectivity and efficacy against human lung adenocarcinoma cells, highlighting the potential of thiazole-based structures in cancer treatment (Evren et al., 2019), (Yurttaş et al., 2015).
Synthesis and Structural Analysis
The synthesis of novel compounds often leads to the discovery of materials with potential industrial and pharmaceutical applications. Studies on the synthesis of thiazolidinone and acetidinone derivatives, for example, provide a framework for understanding the chemical properties and potential uses of such compounds, including their antimicrobial activity (Mistry et al., 2009).
Molecular Docking and Activity Prediction
Molecular docking studies of related compounds can predict interactions with biological targets, offering insights into their potential as therapeutic agents. Such research is crucial for the design and development of new drugs with improved efficacy and selectivity (Riaz et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S2/c1-13-20(31-21(24-13)14-5-3-2-4-6-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-7-15(23)8-10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZJNFXSMLWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.